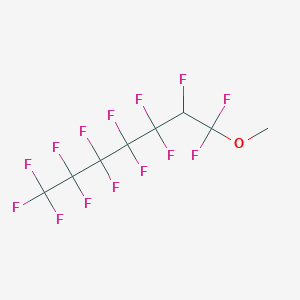
1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane typically involves the fluorination of heptane derivatives. Industrial production methods often utilize electrochemical fluorination or direct fluorination techniques. These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions may yield partially fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, leading to diverse derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and inertness.
Biology: The compound’s unique properties make it useful in studying fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated compounds for drug development often includes this compound due to its potential bioactivity.
Industry: It is employed in the production of high-performance materials, including coatings and lubricants, due to its resistance to chemical and thermal degradation.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane exerts its effects involves interactions with molecular targets through its fluorinated moieties. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include modifications to hydrophobic interactions and steric effects due to the bulky fluorine atoms.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-7-methoxyheptane is unique compared to other fluorinated compounds due to its specific structure and the presence of a methoxy group. Similar compounds include:
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Lacks the methoxy group and has different reactivity.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride: Contains a sulfonyl fluoride group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of extensive fluorination and the presence of a methoxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
355-70-4 |
|---|---|
Molecular Formula |
C8H4F14O |
Molecular Weight |
382.09 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,7,7-tetradecafluoro-7-methoxyheptane |
InChI |
InChI=1S/C8H4F14O/c1-23-4(12,13)2(9)3(10,11)5(14,15)6(16,17)7(18,19)8(20,21)22/h2H,1H3 |
InChI Key |
BWLMIRDPTUENLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
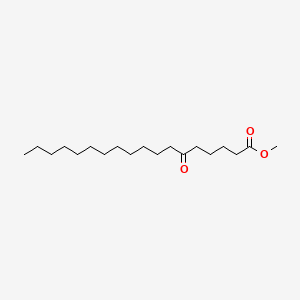
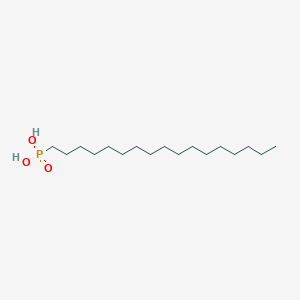
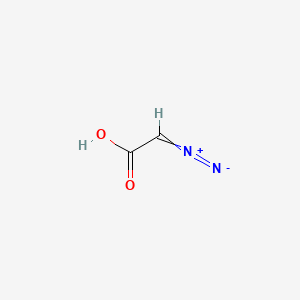

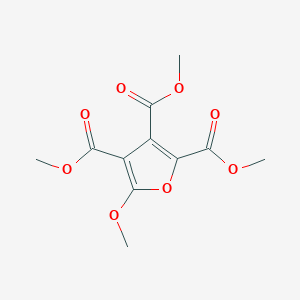
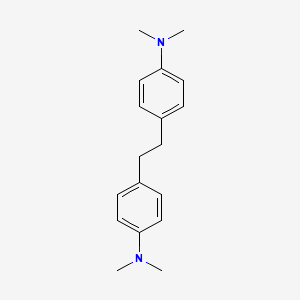


![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
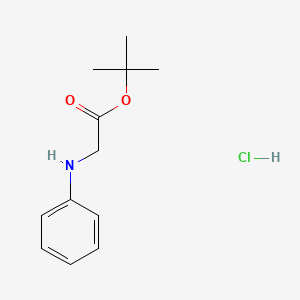
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
